1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-[4-(1-Azepanyl)piperidino]-2-(2-naphthyloxy)-1-ethanone is a complex organic compound that features a unique combination of azepane, piperidine, and naphthyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-azepanyl)piperidino]-2-(2-naphthyloxy)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the azepane ring is reacted with a piperidine derivative.
Introduction of the naphthyloxy group: This is usually done through etherification reactions, where the piperidine-azepane intermediate is reacted with a naphthol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Azepanyl)piperidino]-2-(2-naphthyloxy)-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[4-(1-Azepanyl)piperidino]-2-(2-naphthyloxy)-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(1-azepanyl)piperidino]-2-(2-naphthyloxy)-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Azepanyl[4-(1-piperidinylcarbonyl)-1-piperazinyl]methanone: Similar structure but with a piperazinyl group.
1-(1-Azepanyl)-2-{4-[2-(2,6-dichlorophenoxy)ethyl]-1-piperazinyl}ethanone: Contains a dichlorophenoxy group instead of a naphthyloxy group.
1-[4-(1-Azepanyl)-1-piperidinyl]-2-(4-methylphenoxy)ethanone: Features a methylphenoxy group.
Uniqueness
1-[4-(1-Azepanyl)piperidino]-2-(2-naphthyloxy)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C23H30N2O2/c26-23(18-27-22-10-9-19-7-3-4-8-20(19)17-22)25-15-11-21(12-16-25)24-13-5-1-2-6-14-24/h3-4,7-10,17,21H,1-2,5-6,11-16,18H2 |
InChI Key |
WOQNBHYPWCLOTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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